1-(1-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one
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Overview
Description
1-[1-PROPYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Compounds with this scaffold are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 1-[1-PROPYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE involves several steps:
Cyclization: The formation of the pyrrolopyrazine core can be achieved through cyclization reactions.
Ring Annulation: This method involves the formation of additional rings onto the existing structure.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.
Direct C-H Arylation: This method involves the direct functionalization of C-H bonds to form C-C bonds.
Chemical Reactions Analysis
1-[1-PROPYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE undergoes various chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Cyclization: This reaction involves the formation of a ring structure.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-PROPYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as kinase inhibitors.
Industry: It is used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[1-PROPYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit PIM kinases, which are involved in cell growth and survival. The compound promotes the degradation of c-Myc, a protein that plays a key role in cell proliferation .
Comparison with Similar Compounds
1-[1-PROPYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE can be compared with other pyrrolopyrazine derivatives:
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Known for its antimicrobial and antiviral activities.
3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: Known for its kinase inhibitory properties
The uniqueness of 1-[1-PROPYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE lies in its specific structure and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C14H18N2O |
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Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-(1-propyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)but-2-yn-1-one |
InChI |
InChI=1S/C14H18N2O/c1-3-6-13-12-8-5-9-15(12)10-11-16(13)14(17)7-4-2/h5,8-9,13H,3,6,10-11H2,1-2H3 |
InChI Key |
IOSCNFNKGGNVQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=CC=CN2CCN1C(=O)C#CC |
Origin of Product |
United States |
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